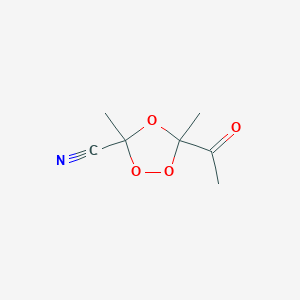
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile, also known as ADTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the trioxolane family of compounds, which are known for their potent antimalarial activity. ADTC has been shown to have a variety of other biological activities as well, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) within the parasite. These ROS are highly toxic to the parasite and can cause damage to its DNA and other cellular components. 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has also been shown to inhibit the activity of several enzymes that are essential for the survival of the parasite, further contributing to its antimalarial activity.
Biochemical and Physiological Effects:
In addition to its antimalarial activity, 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been shown to have a variety of other biological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to have anti-inflammatory and immunomodulatory effects. 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be easily synthesized in large quantities. It is also highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, there are also some limitations to the use of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile in laboratory experiments. It is a highly reactive compound, and care must be taken when handling it to avoid exposure to air and moisture. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its biological effects.
Orientations Futures
There are several areas of future research that could be pursued with 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile. One promising direction is the development of new antimalarial drugs based on the structure of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile. Several analogs of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile have already been synthesized and tested for their antimalarial activity, and further modifications to the structure could lead to the development of even more potent antimalarial agents. Another area of research is the investigation of the mechanism of action of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile and its effects on cellular signaling pathways. This could lead to the development of new therapies for a variety of diseases, including cancer and neurodegenerative disorders. Finally, the development of new synthetic methods for 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile and its analogs could lead to more efficient and cost-effective production of these compounds.
Méthodes De Synthèse
The synthesis of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile involves the reaction of 3,5-dimethyl-1,2,4-trioxolane with acetic anhydride and potassium cyanide. This reaction produces 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile as a white crystalline solid with a melting point of 98-100°C. The synthesis of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been extensively studied, and several modifications to the reaction conditions have been reported in the literature.
Applications De Recherche Scientifique
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of study is in the field of antimalarial drug development. 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been shown to have potent antimalarial activity against both Plasmodium falciparum and Plasmodium vivax, two of the most common species of malaria parasites. In addition to its antimalarial activity, 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has also been shown to have antibacterial, antifungal, and antiviral activity, making it a promising candidate for the development of new antimicrobial agents.
Propriétés
Numéro CAS |
194021-87-9 |
|---|---|
Nom du produit |
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile |
Formule moléculaire |
C7H9NO4 |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
5-acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile |
InChI |
InChI=1S/C7H9NO4/c1-5(9)7(3)10-6(2,4-8)11-12-7/h1-3H3 |
Clé InChI |
QAOVTAIRTXPTPY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OC(OO1)(C)C#N)C |
SMILES canonique |
CC(=O)C1(OC(OO1)(C)C#N)C |
Synonymes |
1,2,4-Trioxolane-3-carbonitrile, 5-acetyl-3,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)
![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)
![1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione](/img/structure/B65444.png)

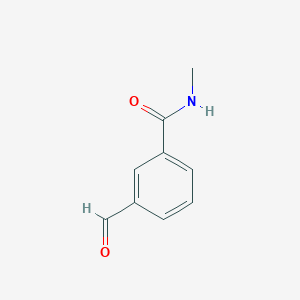
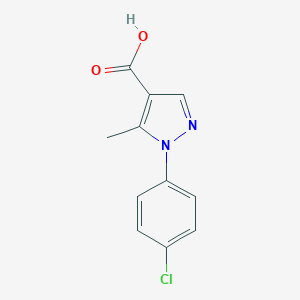
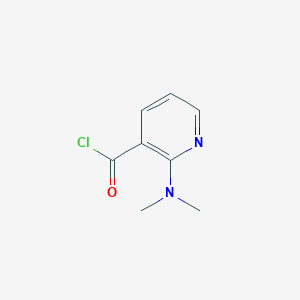

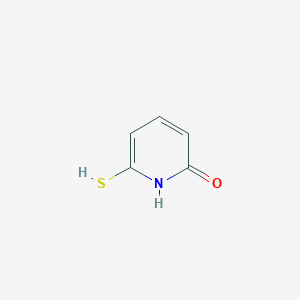
![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)